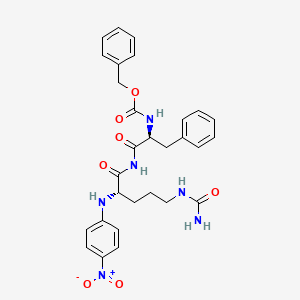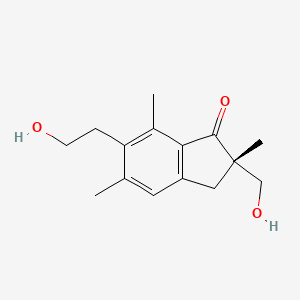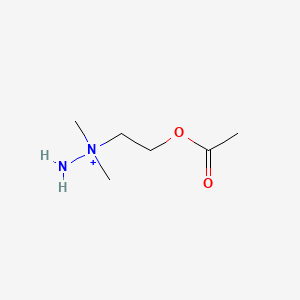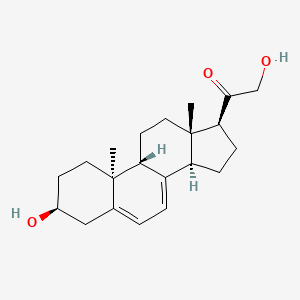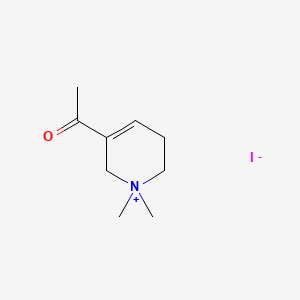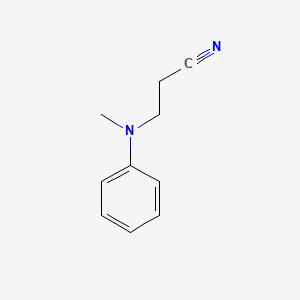
Propanenitrile, 3-(methylphenylamino)-
説明
Propanenitrile, 3-(methylphenylamino)-, represents a category of organic compounds characterized by the presence of a nitrile group attached to a propane chain, which is further modified by a methylphenylamino group. This structure is a focal point for various chemical reactions and applications due to its unique chemical properties.
Synthesis Analysis
The synthesis of [2-arylamino-4(1H)-pyridinylidene]propanedinitriles, which are closely related to Propanenitrile, 3-(methylphenylamino)-, involves the reaction of N,N-diarylamidines with (2,3-diphenylcyclopropen-1-ylidene)propanedinitrile. These compounds have been synthesized and their structures confirmed by NMR spectra and NOE experiments (Gomaa & Doepp, 2003).
Molecular Structure Analysis
The molecular structure of related compounds, such as [(alkylseleno)-(phenylamino)methylene]malononitriles, has been elucidated through chemical and spectroscopic evidence, including X-ray crystallography. This provides insight into the structural characteristics of Propanenitrile, 3-(methylphenylamino)- derivatives (Sommen, Linden, & Heimgartner, 2007).
Chemical Reactions and Properties
The reactivity of 1:3-Bis-phenylamino-propane towards various reagents demonstrates the chemical versatility of Propanenitrile, 3-(methylphenylamino)-. It reacts with acids, isocyanates, mustard oils, ketenes, chloronitrobenzenes, and aldehydes, showcasing its potential in synthesis and modification processes (Veer, 2010).
Physical Properties Analysis
Investigations into the physical properties of compounds related to Propanenitrile, 3-(methylphenylamino)-, such as their solubility, melting points, and stability, provide foundational knowledge for understanding how these compounds behave under different conditions. However, specific studies on the physical properties of Propanenitrile, 3-(methylphenylamino)- itself were not identified in the provided references.
Chemical Properties Analysis
The chemical properties of Propanenitrile, 3-(methylphenylamino)- derivatives, such as acidity, basicity, reactivity with electrophiles and nucleophiles, and their behavior in various chemical reactions, are inferred from the synthesis and reactivity studies mentioned. For instance, the synthesis of mono-alkylated products using phenyl-amino sulfonic solid acid-MCM-41 complex highlights the catalytic potential and reactivity of these compounds (Adam & Kueh, 2014).
科学的研究の応用
Application 1: Ionic Liquids
- Summary of the Application : Propanenitrile imidazolium-based ionic liquids (ILs) with different functional groups have been synthesized and studied for their physicochemical properties .
- Methods of Application : The ILs were prepared by incorporating different functional groups and a dioctylsulfosuccinate (DOSS) anion. Their structures were confirmed using elemental analysis and NMR results . The density, viscosity, and refractive index of these ILs were measured over a temperature range of 293.15 to 353.15 K .
- Results or Outcomes : The ILs showed lower densities, similar refractive indices, higher viscosities, and lower decomposition temperature compared to their analogous incorporating only nitrile functionality . They also showed a weak temperature dependency on the thermal expansion coefficients .
Application 2: Antimicrobial Activity
- Summary of the Application : Novel phenyl propanenitrile conjugated triazole compounds have been synthesized and evaluated for their antimicrobial activity .
- Methods of Application : A variety of novel phenyl propanenitrile conjugated triazole compounds were developed and their anti-microbial activity was evaluated .
- Results or Outcomes : The synthesized compounds 7b, 7c, 7e, 7h and 7i exhibited promising antimicrobial activity among all other analogues . Moreover, 4-cynophenyl substituted compound (7i) showed better activity compared to Streptomycin .
Application 3: HPLC Column Separation
- Summary of the Application : Propanenitrile, 3-(methylphenylamino)- is used in the separation process on Newcrom R1 HPLC column .
- Methods of Application : The compound is applied to the Newcrom R1 HPLC column and the separation process is carried out .
- Results or Outcomes : The details of the results or outcomes of this application are not specified in the source .
Application 4: Solvent and Precursor
- Summary of the Application : Propanenitrile, also known as ethyl cyanide and propanenitrile, is a simple aliphatic nitrile. The compound is a colourless, water-soluble liquid. It is used as a solvent and a precursor to other organic compounds .
- Methods of Application : The compound is used directly as a solvent in various chemical reactions. It is also used as a precursor in the synthesis of other organic compounds .
- Results or Outcomes : The details of the results or outcomes of this application are not specified in the source .
Application 5: Solvent
- Summary of the Application : Propanenitrile, also known as ethyl cyanide and propanenitrile, is a simple aliphatic nitrile. The compound is a colourless, water-soluble liquid. It is used as a solvent .
- Methods of Application : The compound is used directly as a solvent in various chemical reactions .
- Results or Outcomes : The details of the results or outcomes of this application are not specified in the source .
Application 6: Precursor to Other Organic Compounds
- Summary of the Application : Propanenitrile is used as a precursor to other organic compounds .
- Methods of Application : The compound is used as a precursor in the synthesis of other organic compounds .
- Results or Outcomes : The details of the results or outcomes of this application are not specified in the source .
特性
IUPAC Name |
3-(N-methylanilino)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-12(9-5-8-11)10-6-3-2-4-7-10/h2-4,6-7H,5,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXXLKTZOCSRXEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC#N)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6059102 | |
| Record name | Propanenitrile, 3-(methylphenylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6059102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propanenitrile, 3-(methylphenylamino)- | |
CAS RN |
94-34-8 | |
| Record name | N-(2-Cyanoethyl)-N-methylaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94-34-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(N-Methylanilino)propiononitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094348 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 94-34-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91616 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propanenitrile, 3-(methylphenylamino)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propanenitrile, 3-(methylphenylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6059102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(N-methylanilino)propiononitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.114 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

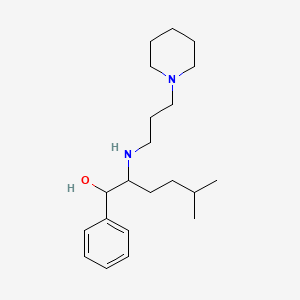


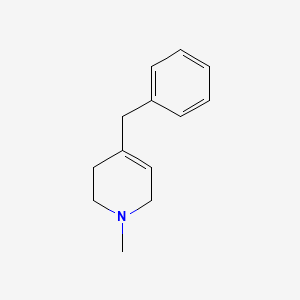
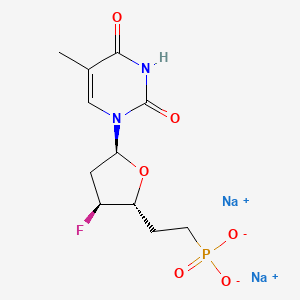
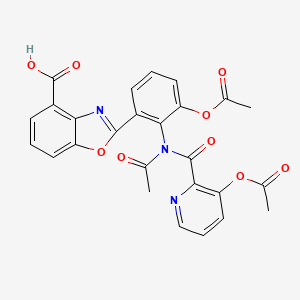
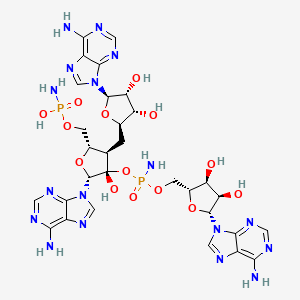
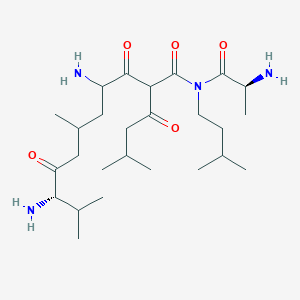
![1-[2,4-dihydroxy-3-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl]-3-hydroxy-3-(4-hydroxyphenyl)propan-1-one](/img/structure/B1219496.png)
